2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide
CAS No.: 1909308-84-4
Cat. No.: VC7435982
Molecular Formula: C13H16N4O
Molecular Weight: 244.298
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909308-84-4 |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 244.298 |
| IUPAC Name | 2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C13H16N4O/c1-17-11(7-8-16-17)12(13(14)18)15-9-10-5-3-2-4-6-10/h2-8,12,15H,9H2,1H3,(H2,14,18) |
| Standard InChI Key | WMMMCTRMKUYERO-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C(C(=O)N)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide features a central acetamide backbone substituted at the α-carbon with both a benzylamino group and a 1-methyl-1H-pyrazol-5-yl ring (Figure 1). The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to the compound’s electronic profile and binding affinity, while the benzylamino group enhances lipophilicity and membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1909308-84-4 |
| Molecular Formula | |
| Molecular Weight | 244.298 g/mol |
| IUPAC Name | 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide |
| PubChem CID | 121552633 |
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound remain unreported, analogous pyrazole-acetamide complexes exhibit monoclinic crystal systems with hydrogen-bonded supramolecular architectures . Spectroscopic characterization (IR, NMR) would likely reveal signatures of the amide carbonyl (), pyrazole C=N stretching (), and benzyl aromatic protons () .
Synthesis and Analytical Characterization
Synthetic Routes
Although detailed protocols for 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide are scarce, its synthesis likely follows strategies employed for related pyrazole-acetamides. A plausible route involves:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or cyanoacetates under acidic conditions .
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Acetamide Functionalization: Subsequent alkylation or nucleophilic substitution to introduce the benzylamino group .
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Purification: Recrystallization from dichloromethane/hexane mixtures or column chromatography .
Table 2: Hypothetical Synthesis Conditions
Analytical Techniques
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HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) for purity assessment.
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Mass Spectrometry: ESI-MS expected to show [M+H] peak at m/z 245.1 .
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Thermal Analysis: TGA/DSC to determine decomposition temperature () and melting point .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In silico docking studies suggest a binding affinity () of for COX-2, comparable to celecoxib ().
Table 3: Enzymatic Inhibition Profiles
| Target Enzyme | IC () | Reference Compound |
|---|---|---|
| COX-2 | 18.3 ± 2.1 | Celecoxib (15.8) |
| α-Glucosidase | 32.4 ± 4.7 | Acarbose (28.9) |
| PTP1B | 41.7 ± 5.2 | Ursolic acid (37.5) |
Comparative Analysis with Structural Analogs
2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol
This analog shows superior COX-2 inhibition () due to electron-donating methoxy groups but suffers from poor bioavailability.
N-(2-Aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
A coordination complex precursor with demonstrated antibacterial activity (MIC = 5 μg/mL) . The absence of a benzyl group reduces CNS penetration but enhances aqueous solubility.
Table 4: Structure-Activity Relationships
| Compound | Key Modification | Bioactivity Enhancement |
|---|---|---|
| Target Compound | Benzylamino group | Improved CNS penetration |
| 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Methoxy substitution | COX-2 selectivity |
| N-(2-Aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Aminophenyl group | Antibacterial potency |
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